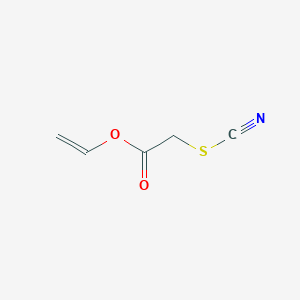
Ethenyl (thiocyanato)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl (thiocyanato)acetate is an organic compound that features both an ethenyl group and a thiocyanato group attached to an acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenyl (thiocyanato)acetate can be synthesized through several methods. One common approach involves the reaction of ethenyl acetate with thiocyanic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the thiocyanato group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl (thiocyanato)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiocyanato group to other functional groups.
Substitution: The thiocyanato group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethenyl acetate derivatives, while substitution reactions can produce a variety of thiocyanate-substituted compounds.
Aplicaciones Científicas De Investigación
Ethenyl (thiocyanato)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethenyl (thiocyanato)acetate exerts its effects involves the interaction of its functional groups with various molecular targets. The ethenyl group can participate in polymerization reactions, while the thiocyanato group can interact with nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the modification of existing molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A common ester with similar structural features but lacking the thiocyanato group.
Methyl acetate: Another ester with a simpler structure.
Propyl acetate: Similar in structure but with a longer carbon chain.
Uniqueness
Ethenyl (thiocyanato)acetate is unique due to the presence of both the ethenyl and thiocyanato groups, which confer distinct reactivity and potential applications compared to other esters. The thiocyanato group, in particular, provides opportunities for further functionalization and the development of novel compounds.
Propiedades
Número CAS |
92609-68-2 |
|---|---|
Fórmula molecular |
C5H5NO2S |
Peso molecular |
143.17 g/mol |
Nombre IUPAC |
ethenyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C5H5NO2S/c1-2-8-5(7)3-9-4-6/h2H,1,3H2 |
Clave InChI |
JGTAEKDIYFDPED-UHFFFAOYSA-N |
SMILES canónico |
C=COC(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


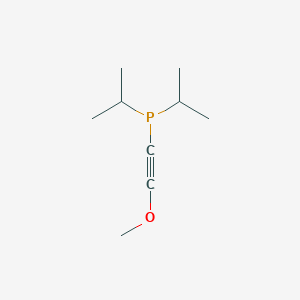
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
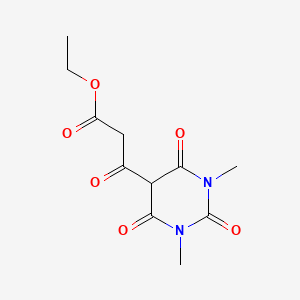
![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
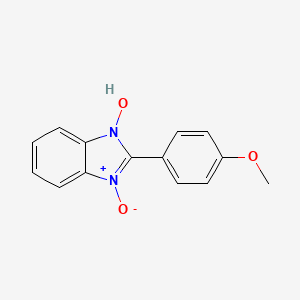
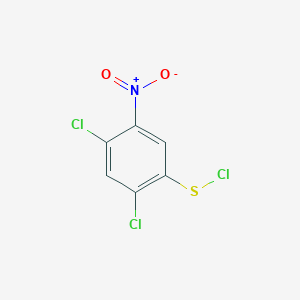
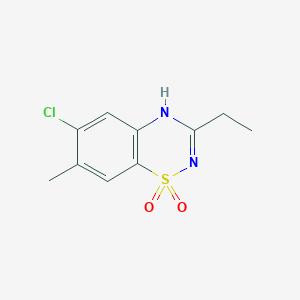
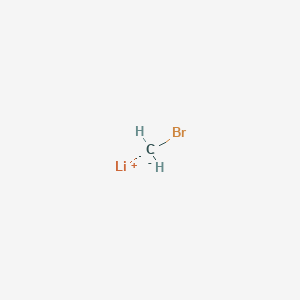
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
